2-Methoxy-4-methyl-6-nitrophenol
Description
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Properties
IUPAC Name |
2-methoxy-4-methyl-6-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-5-3-6(9(11)12)8(10)7(4-5)13-2/h3-4,10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCSGOQCJPMXBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
CAS number 7373-37-7 properties and suppliers
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide is intended to provide a comprehensive overview of the chemical entity associated with CAS number 7373-37-7, including its properties, applications, and relevant protocols for its use in a research and development setting. However, extensive searches of chemical databases and scientific literature have not yielded a positive identification for a compound with this specific CAS number. It is highly probable that CAS number 7373-37-7 is an incorrect or obsolete identifier.
This guide will, therefore, address the process of CAS number verification and provide a structured approach for researchers to follow when encountering similar challenges with chemical identifiers. Furthermore, to illustrate the depth of analysis intended for a valid compound, this document will use 1-Bromo-3,5-dimethyladamantane (CAS No. 941-37-7) as a representative example of a critical pharmaceutical intermediate. This will allow for a demonstration of the required technical depth, experimental considerations, and data presentation.
The Challenge of Chemical Identification: The Case of CAS 7373-37-7
A thorough investigation for CAS number 7373-37-7 across multiple authoritative chemical databases and supplier catalogs did not yield any specific or current chemical entity. This outcome suggests several possibilities:
-
Typographical Error: The number may be a simple transposition or error in the numerical sequence.
-
Deleted or Obsolete CAS Number: The number may have been previously assigned and subsequently removed or merged with another entry by the Chemical Abstracts Service.
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Proprietary or Internal Code: The number could be an internal identifier for a specific organization and not a universally recognized CAS number.
Recommendation for Researchers:
It is imperative for scientific accuracy and safety that all chemical identifiers are rigorously verified before commencing any experimental work. In cases of ambiguity, researchers should:
-
Cross-reference with other identifiers: Use chemical names, IUPAC names, SMILES strings, or InChI keys to search for the intended compound.
-
Consult multiple databases: Utilize resources such as PubChem, SciFinder, Reaxys, and supplier websites (e.g., Sigma-Aldrich, Thermo Fisher Scientific) to confirm the CAS number.
-
Review original source documentation: If the CAS number was obtained from a publication or patent, carefully re-examine the source material for potential errors.
Exemplar Technical Guide: 1-Bromo-3,5-dimethyladamantane (CAS 941-37-7)
To demonstrate the intended scope and depth of this guide, the following sections will provide a comprehensive overview of 1-Bromo-3,5-dimethyladamantane, a key intermediate in pharmaceutical synthesis.[1][2]
Chemical and Physical Properties
1-Bromo-3,5-dimethyladamantane is a halogenated derivative of adamantane, characterized by a rigid, cage-like structure that imparts unique chemical and physical properties.[1]
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₉Br | [3] |
| Molecular Weight | 243.18 g/mol | [3] |
| Appearance | Colorless to Pale Yellow Oil | [3] |
| Boiling Point | 201 °C (lit.) | [3] |
| Density | 1.224 g/mL at 25 °C (lit.) | [3] |
| Refractive Index | n20/D 1.52 (lit.) | [3] |
| Solubility | Sparingly soluble in chloroform, slightly soluble in dichloromethane and methanol. | [3] |
Synthesis and Mechanism
The primary synthetic route to 1-Bromo-3,5-dimethyladamantane is through the direct bromination of 1,3-dimethyladamantane.[2] This reaction is an electrophilic substitution that targets the tertiary bridgehead carbons of the adamantane core due to the stability of the resulting carbocation intermediate.
Reaction:
The choice of catalyst and reaction conditions significantly impacts the yield and purity of the product.[2] Lewis acids such as aluminum trichloride (AlCl₃) are often employed to polarize the bromine molecule, increasing its electrophilicity.
Experimental Workflow: Synthesis of 1-Bromo-3,5-dimethyladamantane
Caption: General experimental workflow for the synthesis of 1-Bromo-3,5-dimethyladamantane.
Detailed Protocol: Catalytic Bromination of 1,3-Dimethyladamantane
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments.
-
Reaction Setup: To a stirred solution of 1,3-dimethyladamantane (1.0 eq) in 1,2-dichloroethane in a round-bottom flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, add anhydrous aluminum trichloride (0.075 eq).
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Bromine Addition: Slowly add a solution of bromine (0.345 eq) in 1,2-dichloroethane to the reaction mixture at room temperature.
-
Reaction: After the addition is complete, heat the mixture to 50-55°C and maintain for 12 hours.[1]
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Quenching: Cool the reaction mixture to room temperature and slowly pour it into a beaker containing an aqueous solution of sodium hydrosulfite (5%) to quench the excess bromine.
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Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with deionized water and brine.
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Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-Bromo-3,5-dimethyladamantane as an oil.[1]
Applications in Drug Development
1-Bromo-3,5-dimethyladamantane is a crucial precursor for the synthesis of Memantine hydrochloride.[2][3][4] Memantine is an NMDA receptor antagonist used in the treatment of moderate-to-severe Alzheimer's disease.[3][4] The synthesis involves the conversion of the bromo group to an amino group, typically through a Ritter reaction followed by hydrolysis.[4]
Signaling Pathway Context: NMDA Receptor Antagonism by Memantine
Caption: Simplified diagram of Memantine's mechanism of action at the NMDA receptor.
Safety Considerations
1-Bromo-3,5-dimethyladamantane is an irritant.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Suppliers
1-Bromo-3,5-dimethyladamantane is available from various chemical suppliers. Researchers should request and review the Safety Data Sheet (SDS) from the supplier before use.
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Sigma-Aldrich
-
Thermo Fisher Scientific
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TCI America
Conclusion
While the initial query for CAS number 7373-37-7 did not lead to a valid chemical entity, this guide has outlined the critical importance of verifying chemical identifiers. The detailed analysis of 1-Bromo-3,5-dimethyladamantane (CAS 941-37-7) serves as a robust template for the in-depth technical information required by researchers in the field of drug discovery and development. The principles of thorough property analysis, detailed experimental protocols, and a clear understanding of the material's application and safety are paramount for successful and safe scientific advancement.
References
- ChemicalBook. (n.d.). C.I. DIRECT BLACK 38.
- ATSDR. (n.d.). 7. ANALYTICAL METHODS.
- ChemicalBook. (2026, January 17). 1-Bromo-3,5-dimethyladamantane | 941-37-7.
- PubChem. (n.d.). CID 101637379 | C20H26O7.
- The Good Scents Company. (n.d.). perfluorooctyl triethoxysilane, 51851-37-7.
- GM Chemical. (n.d.). Perfluorooctyltriethoxysilane | CAS 51851-37-7.
- Lupin Systems. (2015, October 1). Safety Data Sheet Product name: FORMALDEHYDE 37/7.
- PubChem. (n.d.). (2S)-N-[2-chloro-1-[(3R,6R)-3,4,5-trihydroxy-6-methylsulfanyl-tetrahydropyran-2-yl]propyl].
- Thermo Fisher Scientific. (n.d.). CAS RN | 51851-37-7.
- PubChem. (n.d.). CID 101392734 | C6H7+.
- Fisher Scientific. (2010, May 6). SAFETY DATA SHEET.
- Zhao, L., & Zhao, H. (n.d.). Determination of Multiclass Multiresidue Mycotoxins in Dry Corn Kernels and Soybeans. Agilent Technologies, Inc.
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- Hurst Scientific. (2020, July 26). Formaldehyde 37/7.
- National Institute of Standards and Technology. (2020, April 2). SAFETY DATA SHEET.
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- Encyclopedia MDPI. (2024, January 25). Synthesis of Monoketone Curcuminoids.
- PMC. (2020, June 25). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane.
- Procyon Post. (2026, February 12). 1-Bromo-3,5-dimethyladamantane: Synthesis & Pharmaceutical Applications.
- BenchChem. (n.d.). Synthesis of 1-Bromo-3,5-dimethyladamantane from 1,3-dimethyladamantane.
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biological activity of 2-Methoxy-4-methyl-6-nitrophenol derivatives
An In-depth Technical Guide to the Biological Activity of 2-Methoxy-4-methyl-6-nitrophenol Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
The nitrophenol scaffold represents a versatile and potent pharmacophore in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive exploration of the biological properties of this compound and its related derivatives. We delve into the mechanistic underpinnings of their antimicrobial, antioxidant, and anticancer activities, supported by detailed experimental protocols and data. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this chemical class.
Introduction: The Chemical and Biological Significance of Nitrophenols
Nitrophenol compounds, characterized by a phenol ring substituted with one or more nitro groups (NO₂), are a class of molecules with significant industrial and pharmaceutical relevance.[1][2] The parent compound, this compound, features a guaiacol (2-methoxyphenol) core, further functionalized with methyl and nitro groups. These substitutions are not merely decorative; they critically influence the molecule's electronic properties, polarity, and steric profile, thereby dictating its interactions with biological systems.
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The Nitro Group (NO₂): This electron-withdrawing group is a well-established "pharmacophore and toxicophore".[3] Its presence is central to many of the observed biological effects. In hypoxic environments, such as those found in solid tumors or sites of bacterial infection, the nitro group can be bioreductively activated to form reactive nitrogen species and other toxic intermediates.[3][4] This targeted activation is a cornerstone of their therapeutic potential.
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The Phenolic Hydroxyl (-OH): The hydroxyl group is a key player in antioxidant activity, capable of donating a hydrogen atom to neutralize free radicals. Its acidity is significantly increased by the electron-withdrawing nitro group.[2]
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The Methoxy (-OCH₃) and Methyl (-CH₃) Groups: These groups modulate the lipophilicity and electronic environment of the molecule, affecting its ability to cross cell membranes and interact with specific protein targets.
This guide will systematically dissect the major biological activities attributed to this class of compounds, providing both the theoretical framework and practical methodologies for their evaluation.
Antimicrobial Activity: A Targeted Attack
Nitro-containing molecules are foundational in the treatment of various microbial infections.[3] The general mechanism hinges on the intracellular reduction of the nitro group, a process that is often more efficient in microbial cells than in mammalian cells, providing a degree of selectivity.
Mechanism of Action
The prevailing model for the antimicrobial action of nitro compounds involves a multi-step process.[3] Once inside the microbial cell, enzymes known as nitroreductases reduce the nitro group. This reduction generates a cascade of highly reactive and cytotoxic intermediates, including nitroso and superoxide species. These intermediates can then covalently bind to and damage critical cellular macromolecules, most notably DNA, leading to nuclear damage and ultimately, cell death.[3][4]
Caption: General mechanism of antimicrobial action by nitroaromatic compounds.
Experimental Evidence and Data
Studies on various nitrophenol and related derivatives have demonstrated significant antimicrobial potential. For instance, 2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenol exhibited potent antibacterial activity against Moraxella catarrhalis, with a Minimum Inhibitory Concentration (MIC) of 11 µM, comparable to the antibiotic ciprofloxacin.[5] Schiff base complexes derived from nitrophenyl components have also shown substantial activity against bacteria like Staphylococcus aureus, Escherichia coli, and the fungus Aspergillus niger.[6]
Table 1: Antimicrobial Activity of Selected Nitrophenol Derivatives
| Compound | Target Organism | Activity Metric | Value | Reference |
|---|---|---|---|---|
| 2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenol | Moraxella catarrhalis | MIC | 11 µM | [5] |
| Zn(II) complex of a nitro-containing ligand | Streptococcus mutans | Inhibition Zone | 40.7 mm | [3] |
| [Cu2(EN-H)2Cl2] (nitro-Schiff base complex) | S. aureus, E. coli, A. niger | Significant Activity | Not Quantified |[6] |
Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Dilution Method)
This protocol outlines a standard method for determining the MIC of a compound against a bacterial strain.
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Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare a two-fold serial dilution of the compound in a 96-well microtiter plate using sterile Mueller-Hinton Broth (MHB). The final volume in each well should be 100 µL.
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Inoculum Preparation: Culture the target bacterial strain overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
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Inoculation: Add 100 µL of the bacterial inoculum to each well of the microtiter plate, bringing the total volume to 200 µL. Include positive (broth + inoculum, no compound) and negative (broth only) controls.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
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Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm.
Antioxidant Activity: Scavenging Reactive Species
Phenolic compounds are renowned for their antioxidant properties, which are crucial for combating oxidative stress—a condition linked to numerous diseases.[7] This activity is primarily attributed to their ability to donate a hydrogen atom from the phenolic hydroxyl group to neutralize damaging free radicals.
Mechanism of Action
The antioxidant mechanism of a phenol (ArOH) involves the donation of its hydroxyl hydrogen to a free radical (R•), thereby quenching the radical and forming a more stable phenoxyl radical (ArO•). The stability of this resulting phenoxyl radical is key to the compound's efficacy. Electron-donating groups on the aromatic ring generally enhance antioxidant activity, while electron-withdrawing groups, like the nitro group, can have a more complex influence, potentially decreasing this specific radical scavenging capability but contributing to other biological effects.[7][8]
Caption: Hydrogen atom transfer (HAT) mechanism of phenolic antioxidants.
Experimental Evidence and Data
While direct data for this compound is limited, studies on related structures provide valuable insights. Research on various 2-methoxyphenols has demonstrated their capacity for scavenging DPPH radicals.[9] Furthermore, certain nitrobenzaldehyde and nitrochalcone derivatives have shown antioxidant activity, indicating that the nitro group does not preclude this function and can exist in molecules with potent radical scavenging capabilities.[10]
Table 2: Antioxidant Activity of Related Phenolic Compounds
| Compound Class | Assay | Activity Metric | Observation | Reference |
|---|---|---|---|---|
| 2-Methoxyphenols | DPPH Scavenging | log(1/IC50) | Linear relationship with ionization potential | [9] |
| Nitrochalcones | DPPH Scavenging | IC50 | Some derivatives more effective than ascorbic acid | [10] |
| 5-Nitro-benzimidazoles | Antioxidant Assay | IC50 | Values ranging from 3.17 to 7.59 µg/mL |[10] |
Protocol: DPPH Radical Scavenging Assay
This protocol describes a common method for evaluating the free radical scavenging activity of a compound.
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). The solution should have a deep violet color.
-
Sample Preparation: Prepare serial dilutions of the test compound in methanol.
-
Reaction: In a 96-well plate, add 100 µL of each compound dilution to separate wells. Add 100 µL of the DPPH solution to each well. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) can be determined by plotting the percent inhibition against the compound concentration.
Anticancer Activity: Exploiting Tumor Biology
The unique microenvironment of solid tumors, particularly its hypoxic (low oxygen) nature, makes it an ideal target for prodrugs that are activated under such conditions. Nitroaromatic compounds are prime candidates for this strategy.[3]
Mechanism of Action
Similar to their antimicrobial mechanism, the anticancer potential of many nitro compounds stems from their bioreductive activation in hypoxic tumor cells.[3] This reduction, catalyzed by nitroreductases, produces cytotoxic species that can induce DNA damage and trigger apoptosis (programmed cell death). Beyond this, derivatives of related scaffolds, such as benzothiazoles and methoxyflavones, have been shown to modulate critical signaling pathways involved in cancer progression.[11] These pathways include those regulating cell proliferation (e.g., EGFR) and survival (e.g., Bcl-2 family proteins).
Caption: Proposed anticancer mechanisms for nitroaromatic compounds.
Experimental Evidence and Data
While direct studies on this compound are not abundant, the broader class of methoxylated and nitrated phenols shows promise. A study on 2-methoxyphenols evaluated their cytotoxicity against a human tumor cell line (HSG).[9] Another related Schiff base, 2-methoxy-4-((4-methoxyphenilimino)-methyl)-phenol, was tested against T47D breast cancer cells, demonstrating weak but measurable activity.[12] This suggests that the core scaffold possesses cytotoxic potential that can be tuned through derivatization.
Table 3: Cytotoxicity of Related Phenolic Derivatives
| Compound | Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|---|
| 2-Methoxy-4-methylphenol (MMP) | HSG (human tumor) | CC50 | > bis-eugenol | [9] |
| 2-methoxy-4-((4-methoxyphenilimino) methyl) phenol | T47D (breast cancer) | IC50 | 353.038 µg/mL | [12] |
| Methoxyflavone Derivatives | MCF-7 (breast cancer) | IC50 | As low as 0.3 µM |[11] |
Protocol: MTT Cytotoxicity Assay
This protocol details a colorimetric assay to assess the metabolic activity of cells, serving as a measure of cell viability and cytotoxicity.
-
Cell Seeding: Seed cancer cells (e.g., T47D, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Cell viability is expressed as a percentage relative to untreated control cells. The IC50 value (concentration causing 50% inhibition of cell growth) is calculated from the dose-response curve.
Metabolism and Toxicological Considerations
The therapeutic utility of any compound is intrinsically linked to its metabolic fate and potential for toxicity. Nitrophenols are readily metabolized in the body, primarily through Phase I and Phase II reactions.[13]
-
Phase I Metabolism: Cytochrome P450 enzymes mediate oxidation and reduction reactions. For nitrophenols, this can involve hydroxylation to form catechols or reduction of the nitro group to an amino group.[13]
-
Phase II Metabolism: The parent compound and its Phase I metabolites undergo conjugation with molecules like glucuronic acid or sulfate to increase their water solubility and facilitate excretion.[13]
Despite their therapeutic potential, the same reactive intermediates responsible for killing microbes and cancer cells can also induce toxicity in host cells. Nitroaromatic compounds are known to cause oxidative stress and, in some cases, may have mutagenic or carcinogenic effects due to DNA damage.[4] Therefore, a thorough toxicological evaluation is a critical component of the drug development process for any new derivative in this class.
Conclusion and Future Directions
Derivatives of this compound belong to a chemical class with demonstrated and versatile biological activity. The interplay between the phenolic hydroxyl, methoxy, and bioreductively activated nitro groups creates a scaffold with significant potential in antimicrobial, antioxidant, and anticancer applications. The principle of targeted activation in hypoxic environments remains a particularly attractive strategy for developing selective therapies.
Future research should focus on:
-
Systematic Derivatization: Synthesizing and screening a library of derivatives to establish clear structure-activity relationships (SAR).
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by the most potent compounds.
-
In Vivo Evaluation: Progressing lead candidates to animal models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Combination Therapies: Investigating the potential for synergistic effects when used in combination with existing antibiotics or chemotherapeutic agents.
By leveraging the foundational knowledge outlined in this guide, the scientific community can continue to explore and unlock the full therapeutic potential of these promising compounds.
References
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Duda, M., et al. (2014). Biological mode of action of a nitrophenolates-based biostimulant: case study. Frontiers in Plant Science, 5, 713. Retrieved from [Link]
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Noriega, P., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3639. Retrieved from [Link]
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Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo, 21(2), 279-86. Retrieved from [Link]
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ResearchGate. (n.d.). Examples of nitro compounds with antioxidant activity. [Diagram]. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). Chapter 3. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS. Retrieved from [Link]
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Al-Ghorbani, M., et al. (2016). Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives. Biological & Pharmaceutical Bulletin, 39(11), 1888-1892. Retrieved from [Link]
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Kimura, N., Kitagawa, W., & Kamagata, Y. (n.d.). Biodegradation of Nitrophenol Compounds. ResearchGate. Retrieved from [Link]
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Gomathi, V., et al. (2025). Synthesis, spectral investigation and antimicrobial assay of 2-ethoxy-6-(((3-nitrophenyl)imino)methyl)phenol and its Co(II) and Cu(II) complexes. Discover Chemistry, 2, 103. Retrieved from [Link]
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ResearchGate. (n.d.). The oxidant effect on p-nitrophenol oxidation. [Diagram]. Retrieved from [Link]
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Paprocka, R., et al. (2025). Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. Journal of Molecular Structure, 1311, 138356. Retrieved from [Link]
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Repository UIN Malang. (2020). methyl)- phenol compound on T47D breast cancer cells. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Methoxy-6-nitrophenol. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Methoxy-4-nitrophenol. PubChem Compound Database. Retrieved from [Link]
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Tan, W. J., & Abd Malek, S. N. (n.d.). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Retrieved from [Link]
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ResearchGate. (n.d.). Anti-inflammatory activity of 2-Methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1. Retrieved from [Link]
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Bhuva, V. V., et al. (2015). Synthesis, spectral studies, antibacterial and antifungal activity of 2" – methoxy - 4" -[2 - (4' -chlorophenyl)-6-methylimidazo [1, 2-a] pyridin-3-yl]-6"- aryl nicotinonitrile. ResearchGate. Retrieved from [Link]
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MDPI. (n.d.). Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. Retrieved from [Link]
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Wikipedia. (n.d.). Nitrophenol. Retrieved from [Link]
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Bulgarian Chemical Communications. (n.d.). 2-(((3-Chlorophenyl) imino) methyl)-4-nitrophenol: synthesis, molecular and medicinal studies. Retrieved from [Link]
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Galkin, A., et al. (2023). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Antioxidants, 12(3), 717. Retrieved from [Link]
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The Cellular and Organismal Effects of Nitroxides and Nitroxide-Containing Nanoparticles. (n.d.). Retrieved from [Link]
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The Emerging Potential of 2-Methoxy-4-methyl-6-nitrophenol in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals
Abstract
The confluence of privileged substructures in a single molecule often signals the potential for novel biological activity. 2-Methoxy-4-methyl-6-nitrophenol, a seemingly simple aromatic nitro compound, presents such an opportunity for medicinal chemists. While direct and extensive research on this specific molecule is nascent, its constituent moieties—the nitrophenol core, the guaiacol-like methoxy group, and the cresol-derived methyl group—have well-documented roles in a variety of pharmacologically active agents. This technical guide provides a forward-looking exploration of the potential applications of this compound in medicinal chemistry. By dissecting its structural features and drawing parallels with established bioactive compounds, we will delineate promising avenues for investigation, complete with hypothetical screening cascades and synthetic strategies. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals poised to explore the therapeutic promise of this intriguing chemical entity.
Introduction: Deconstructing the Therapeutic Potential
This compound is a substituted nitrophenol with the chemical formula C₈H₉NO₄[1]. Its structure is characterized by a phenol ring substituted with a methoxy group ortho to the hydroxyl, a methyl group para to the hydroxyl, and a nitro group ortho to both the hydroxyl and methoxy groups. This unique arrangement of functional groups suggests a number of potential biological activities and applications as a scaffold in drug discovery.
The nitroaromatic scaffold is a recurring motif in a diverse range of therapeutic agents, including antibacterial, antiprotozoal, and anticancer drugs[2]. Often, the nitro group acts as a prodrug element, undergoing bioreduction in hypoxic environments to generate reactive nitrogen species that are cytotoxic to target cells or pathogens[2][3]. The methoxyphenol (guaiacol) substructure is prevalent in natural products with antioxidant and anti-inflammatory properties[4][5]. The methyl group, in this cresol-like arrangement, can influence metabolic stability and receptor binding affinity.
This guide will explore three primary ares of potential application for this compound:
-
As a Hypoxia-Activated Prodrug for Oncology: Leveraging the nitro group for targeted cytotoxicity in the tumor microenvironment.
-
As a Scaffold for Novel Anti-inflammatory Agents: Capitalizing on the antioxidant and potential COX-2 inhibitory properties of the methoxyphenol core.
-
As a Versatile Synthetic Intermediate: Utilizing the reactive handles of the molecule to generate libraries of novel compounds.
Physicochemical Properties
A foundational understanding of a molecule's physicochemical properties is paramount for any medicinal chemistry campaign. The table below summarizes key computed and, where available, experimental properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₄ | [1] |
| Molecular Weight | 183.17 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 53411-80-6 | [1] |
| Appearance | (Predicted) Yellowish crystalline solid | General knowledge of nitrophenols |
| Solubility | (Predicted) Sparingly soluble in water, soluble in organic solvents like ethanol, DMSO | General knowledge of similar compounds |
| pKa | (Predicted) Acidic due to the phenolic hydroxyl group | General knowledge of phenols |
Potential Application I: A Hypoxia-Activated Prodrug for Oncology
Scientific Rationale:
Solid tumors often contain regions of low oxygen concentration, known as hypoxia. This physiological state is a hallmark of many cancers and presents a unique therapeutic window. Nitroaromatic compounds can be selectively reduced by nitroreductase enzymes that are upregulated in hypoxic cells. This reduction process generates cytotoxic species, leading to targeted cell death while sparing healthy, well-oxygenated tissues. The nitro group in this compound makes it a prime candidate for investigation as a hypoxia-activated prodrug.
Proposed Experimental Workflow:
Caption: Proposed experimental workflow for evaluating this compound as a hypoxia-activated prodrug.
Detailed Experimental Protocol: Hypoxia-Selective Cytotoxicity Assay
-
Cell Culture: Culture a panel of cancer cell lines (e.g., HT-29, A549) in standard cell culture medium supplemented with 10% fetal bovine serum.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of working concentrations.
-
Plating: Seed cells in 96-well plates and allow them to adhere overnight.
-
Hypoxic and Normoxic Incubation:
-
For hypoxic conditions, place one set of plates in a hypoxic chamber (e.g., 1% O₂, 5% CO₂, 94% N₂).
-
For normoxic conditions, place a duplicate set of plates in a standard incubator (21% O₂, 5% CO₂).
-
-
Treatment: Add the serially diluted compound to the respective wells of both hypoxic and normoxic plates. Include a vehicle control (DMSO) and a positive control (a known hypoxia-activated drug like tirapazamine).
-
Incubation: Incubate the plates for 48-72 hours.
-
Viability Assessment: After incubation, assess cell viability using an MTT assay. Add MTT solution to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
Data Analysis: Calculate the IC₅₀ values (the concentration of compound that inhibits cell growth by 50%) for both normoxic and hypoxic conditions. A significantly lower IC₅₀ under hypoxic conditions indicates hypoxia-selective cytotoxicity.
Potential Application II: A Scaffold for Novel Anti-inflammatory Agents
Scientific Rationale:
The 2-methoxyphenol substructure is a key feature of many compounds with demonstrated anti-inflammatory and antioxidant properties[4][5]. For instance, 2-methoxy-4-methylphenol (creosol) is known to possess anti-inflammatory effects[6]. The mechanism of action for many of these compounds involves the scavenging of reactive oxygen species (ROS) and the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2)[4]. The phenolic hydroxyl group of this compound can act as a hydrogen donor for radical scavenging, while the overall electronic nature of the substituted ring may facilitate binding to the active site of COX enzymes.
Proposed Signaling Pathway for Investigation:
Caption: Proposed synthetic pathways for generating compound libraries from this compound.
Synthesis of this compound
While a specific, optimized synthesis for this compound is not extensively reported, a plausible route involves the nitration of 2-methoxy-4-methylphenol (creosol).
Detailed Synthetic Protocol:
-
Starting Material: Dissolve 2-methoxy-4-methylphenol in a suitable solvent such as glacial acetic acid.
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Nitration: Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or nitric acid in acetic acid) dropwise while maintaining the low temperature. The regioselectivity will be directed by the existing activating groups (hydroxyl and methoxy).
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture into ice water to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, starting point for medicinal chemistry research. Its unique combination of a bioreducible nitro group and a potentially anti-inflammatory methoxyphenol core warrants a systematic investigation into its therapeutic potential. The proposed research avenues in oncology and inflammation, along with its utility as a synthetic scaffold, provide a robust framework for initiating drug discovery programs centered on this molecule. Future research should focus on the efficient synthesis of the core molecule and its derivatives, followed by a comprehensive evaluation of their biological activities using the workflows outlined in this guide. The insights gained from such studies could pave the way for the development of novel therapeutics with unique mechanisms of action.
References
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Chemcess. (2024, April 22). 4-Nitrophenol: Properties, Production And Uses. [Link]
-
Wikipedia. (n.d.). 4-Nitrophenol. [Link]
-
Fujisawa, S., et al. (2007, March 15). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo, 21(2), 295-302. [Link]
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Wieczorkowska, M., & Zgadzay, R. (2022). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Pharmaceuticals, 15(11), 1345. [Link]
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CORE. (n.d.). Predicting the Biological Activities of 2-Methoxyphenol Antioxidants: Effects of Dimers. [Link]
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National Center for Biotechnology Information. (n.d.). 2-Methoxy-6-nitrophenol. PubChem Compound Database. [Link]
-
Research Trend. (2021, December 2). Antioxidant and Antibacterial Evaluation of 2,6-dimethoxy-4-((phenylamino) methyl) Phenol and 2,6-Dimethoxy-4-((4′-nitrophenyl.... [https://researchtrend.net/ijab/ V14(4)%20(3)%20A%20B%2014(4)%201201-1209.pdf]([Link] V14(4)%20(3)%20A%20B%2014(4)%201201-1209.pdf)
-
Atlantis Press. (2021, April 22). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-methyl-4-methoxy-5-nitrophenol. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methoxy-4-nitrophenol. PubChem Compound Database. [Link]
-
ResearchGate. (2025, December 18). (PDF) Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. [Link]
-
MDPI. (2022, June 3). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]
-
Palmieri, G., et al. (2013). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Pharmaceuticals, 6(4), 534–553. [Link]
-
BuyersGuideChem. (n.d.). 2-Methoxy-4-nitrophenol | 3251-56-7. [Link]
-
Api, A. M., et al. (2021, June 25). RIFM fragrance ingredient safety assessment, 2-methoxy-4-methylphenol, CAS Registry Number 93-51-6. Food and Chemical Toxicology, 153(Suppl 1), 112265. [Link]
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National Center for Biotechnology Information. (n.d.). 4-Methoxy-2-methyl-6-nitrophenol. PubChem Compound Database. [Link]
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literature review of nitrophenol derivatives in organic synthesis
Literature Review of Nitrophenol Derivatives in Organic Synthesis: A Technical Guide
Nitrophenols (2-, 3-, and 4-nitrophenol) represent a class of "privileged structures" in organic synthesis. Their dual functionality—possessing both an electron-withdrawing nitro group (
This guide moves beyond basic textbook chemistry to explore high-value synthetic methodologies, focusing on regiocontrol, chemoselectivity, and industrial scalability.
Advanced Synthesis of the Scaffold: Conquering Regioselectivity
The classical nitration of phenol using dilute nitric acid often yields a statistical mixture of ortho- and para- isomers, necessitating tedious steam distillation for separation. Modern protocols prioritize regioselectivity to maximize atom economy.
The Challenge of Orientation
The hydroxyl group is a strong ortho/para director. However, controlling the ratio depends heavily on the nitrating agent and solvent system.
-
Ortho-Selectivity: Often driven by hydrogen bonding between the phenolic proton and the nitrating species.
-
Para-Selectivity: Favored by steric bulk and specific catalytic templates.
Modern Regioselective Protocols
Recent literature highlights "green" catalytic systems that avoid the harsh H2SO4/HNO3 mixed acid baths.
| Method | Reagents | Major Isomer | Mechanism/Insight |
| Solid Acid Catalysis | Ortho (2-NP) | The solid acid catalyst ( | |
| Microemulsion | Ortho (2-NP) | The surfactant creates a microenvironment that orients the phenol at the oil-water interface, directing nitration to the ortho position due to proximity to the aqueous phase [2]. | |
| Microwave-Assisted | Dilute | Para (4-NP) | High-temperature, short-time heating disrupts hydrogen bonding networks that favor ortho substitution, shifting selectivity toward the thermodynamically stable para isomer [3]. |
Chemoselective Transformations: The Core Reactivity
Once synthesized, the nitrophenol scaffold undergoes two primary modes of transformation: reduction and substitution.
Catalytic Reduction to Aminophenols
The reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) is a benchmark reaction for testing catalyst activity and is industrially critical for paracetamol production.
-
Mechanism: The reaction typically follows the Langmuir-Hinshelwood model , where both the nitrophenol and the reducing agent (e.g., borohydride) adsorb onto the catalyst surface.
-
Catalyst Evolution: While noble metals (Au, Ag, Pd) are standard, recent shifts focus on Prussian Blue Analogues (PBAs) like Co-Fe cyanide complexes.[1] These offer high turnover frequencies due to their porous structures and synergistic metal centers [4].
Denitrative Cross-Coupling (The "Nitro-Leaving" Group)
A paradigm shift in recent years is the use of the nitro group as a leaving group in transition-metal-catalyzed cross-couplings. This avoids the need to synthesize haloarenes (Cl/Br/I-phenols).
-
Rh-Catalyzed Etherification: Nitroarenes react with arylboronic acids in the presence of Rh catalysts.[2][3] The nitro group acts as a pseudohalide, facilitating C-O bond formation [5].
-
Significance: This allows for the direct functionalization of nitrophenols into biaryl ethers without intermediate reduction or diazotization steps.
Visualization of Chemical Logic
Diagram 1: The Denitrative Coupling Mechanism
This diagram illustrates the modern catalytic cycle where the nitro group is ejected to form C-O bonds, a key advancement over traditional nucleophilic aromatic substitution (
Caption: Rhodium-catalyzed denitrative coupling mechanism converting nitroarenes to biaryl ethers via oxidative addition and nitro-group extrusion.
Pharmaceutical Case Study: Paracetamol (Acetaminophen)
The synthesis of Paracetamol represents the largest industrial application of nitrophenol derivatives.
The "Green" Continuous Flow Route
Traditional batch synthesis involves iron/acid reduction, generating massive iron sludge waste. Modern pharmaceutical engineering utilizes continuous flow hydrogenation.
-
Feed: 4-Nitrophenol is dissolved in methanol.
-
Catalyst: Pd/C or Pt/C in a fixed-bed reactor.
-
Conditions: 50-80°C, 10-20 bar
. -
Acylation: The effluent (4-Aminophenol) is immediately acylated with acetic anhydride in a downstream module to prevent oxidation (which causes the "pink" impurity color).
Diagram 2: Industrial Paracetamol Workflow
Caption: Continuous synthesis workflow for Paracetamol, highlighting the critical hydrogenation step of p-nitrophenol.
Experimental Protocols
The following protocols are adapted from recent high-impact literature, designed for reproducibility in a research setting.
Protocol A: Regioselective Ortho-Nitration of Phenol [1]
-
Objective: Synthesis of 2-nitrophenol with high selectivity.
-
Reagents: Phenol (1 mmol),
(1 mmol), (0.5 mmol), Acetonitrile (5 mL).[4] -
Procedure:
-
Charge a round-bottom flask with phenol and acetonitrile.
-
Add
and (solid acid catalyst). -
Reflux the mixture with magnetic stirring. Monitor via TLC (approx. 1-2 hours).
-
Upon completion, filter the solid catalyst (reusable).
-
Remove solvent under reduced pressure.
-
Validation: The product should be predominantly 2-nitrophenol (yellow solid).
-
-
Why this works:
acts as a proton source to generate reactive species from the nitrate salt in a controlled manner, avoiding the runaway exotherms of liquid .
Protocol B: Catalytic Reduction of 4-Nitrophenol (Model Reaction) [4]
-
Objective: Kinetic benchmarking of reduction catalysts.
-
Reagents: 4-Nitrophenol (0.1 mM),
(10 mM), Catalyst (e.g., Ag nanoparticles or Prussian Blue Analogue). -
Procedure:
-
Prepare a fresh solution of 4-nitrophenol (light yellow).
-
Add excess fresh
solution. The color will shift to intense bright yellow (formation of 4-nitrophenolate ion).[5] -
Add the catalyst.
-
Observation: Monitor the disappearance of the 400 nm peak (nitrophenolate) and appearance of the 300 nm peak (aminophenol) via UV-Vis spectroscopy.
-
Data Analysis: Plot
vs. time. A linear plot indicates pseudo-first-order kinetics.
-
References
-
An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. Source: DergiPark (2025). URL:[Link]
-
Regioselective Nitration of Phenols by NaNO3 in Microemulsion. Source: ResearchGate (2025). URL:[Link]
- Continuous Paracetamol Synthesis Process.
-
Reduction of 4-Nitrophenol to 4-Aminophenol using Prussian Blue Analogues. Source: University of Canterbury Research Repository. URL:[Link]
-
Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes. Source: ACS Catalysis (2020). URL:[Link]
-
The Essential Role of 4-Nitrophenol in Modern Pharmaceutical Synthesis. Source: Ningbo Inno Pharmchem.[6] URL:[Link]
Sources
Methodological & Application
Application Notes and Protocols for Measuring the Bioactivity of 2-Methoxy-4-methyl-6-nitrophenol
Introduction: Unveiling the Bioactive Potential of a Substituted Nitrophenol
2-Methoxy-4-methyl-6-nitrophenol is a substituted nitrophenolic compound. While specific biological activities for this exact molecule are not extensively documented, its structural motifs—a phenolic hydroxyl group, a nitro group, and a methoxy group on a benzene ring—provide a strong rationale for investigating its potential as a bioactive agent. Phenolic compounds are a diverse group of plant secondary metabolites renowned for their potent antioxidant properties.[1] The nitro group, on the other hand, is a known pharmacophore and toxicophore that can impart a range of biological effects, including antimicrobial and enzyme inhibition activities, and can also influence the molecule's electronic properties and interactions with biological targets.[2] Nitrophenols, as a class, are known to interfere with cellular metabolism by uncoupling oxidative phosphorylation.[3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals to explore the bioactivity of this compound. We will detail a multi-tiered assay approach, starting with fundamental cytotoxicity assessments and progressing to more specific evaluations of its antioxidant, anti-inflammatory, and enzyme-inhibiting potential. The protocols herein are designed to be robust and self-validating, providing a solid framework for the initial characterization of this compound.
I. Foundational Assays: Assessing Cytotoxicity
A primary step in characterizing any novel compound is to determine its effect on cell viability.[4][5] These assays are crucial for establishing a therapeutic window and understanding the compound's general toxicity profile.
Scientific Rationale
Given that nitrophenols can disrupt fundamental cellular processes like oxidative phosphorylation, it is plausible that this compound may exhibit cytotoxic effects.[3] Initial cytotoxicity screening helps to determine the concentration range at which the compound can be safely studied for other biological activities and to identify potential for development as a cytotoxic agent itself, for example, in an oncology context.
Experimental Workflow for Cytotoxicity Assessment
Caption: General workflow for assessing the cytotoxicity of a novel compound.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell metabolic activity, which is an indicator of cell viability.[4]
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell line (e.g., HeLa, A549) or a non-cancerous cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in complete medium to achieve the desired final concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
| Parameter | Description |
| Cell Line | Dependent on the research question (e.g., cancer cell line for anti-cancer drug discovery). |
| Seeding Density | Optimized for logarithmic growth during the assay period. |
| Compound Concentrations | A wide range to capture the full dose-response curve. |
| Incubation Time | Can be varied to assess time-dependent effects. |
| IC50 Value | A quantitative measure of the compound's cytotoxic potency. |
II. Probing Antioxidant Activity
Phenolic compounds are well-established antioxidants due to their ability to donate hydrogen atoms or electrons to neutralize free radicals.[1]
Scientific Rationale
The phenolic hydroxyl group in this compound is a key structural feature that suggests potential antioxidant activity.[6] Oxidative stress is implicated in a wide range of diseases, making the discovery of new antioxidants a significant area of research.
Protocol 2: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This is a rapid and widely used in vitro chemical assay to screen for antioxidant activity.[1]
Principle: The stable free radical DPPH has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH is reduced to a pale yellow color. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.[1][7]
Materials:
-
This compound
-
DPPH solution (0.1 mM in methanol)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well plate
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in methanol. Create a series of dilutions.
-
Assay Setup: In a 96-well plate, add 100 µL of the compound dilutions to the wells.
-
Reaction Initiation: Add 100 µL of the DPPH solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100 Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
| Parameter | Description |
| Solvent | Methanol is commonly used to dissolve both the compound and DPPH. |
| Positive Control | Ascorbic acid is a well-known antioxidant used for comparison. |
| Wavelength | 517 nm is the wavelength of maximum absorbance for DPPH. |
| IC50 Value | A measure of the compound's radical scavenging potency. |
III. Investigating Anti-Inflammatory Properties
Inflammation is a complex biological response, and chronic inflammation is a hallmark of many diseases.[8] Many phenolic and nitro-containing compounds have been reported to possess anti-inflammatory properties.[9][10]
Scientific Rationale
Key inflammatory pathways, such as the NF-κB pathway, are often redox-sensitive.[8] Compounds with antioxidant properties can modulate these pathways. Additionally, some compounds can directly inhibit enzymes involved in the inflammatory response, such as cyclooxygenases (COX).[8][11]
Signaling Pathway: NF-κB Activation
Caption: Simplified representation of the LPS-induced NF-κB signaling pathway.
Protocol 3: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
This cell-based assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator.[9]
Principle: Macrophages, such as the RAW 264.7 cell line, produce nitric oxide upon stimulation with lipopolysaccharide (LPS). The amount of nitrite, a stable breakdown product of NO, in the culture supernatant can be quantified using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a control group with no LPS stimulation.
-
Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Part B. Incubate for 10 minutes at room temperature.
-
Data Acquisition: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a standard curve generated with sodium nitrite. Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
IV. Exploring Enzyme Inhibition
Many drugs exert their effects by inhibiting specific enzymes. The structure of this compound may allow it to interact with the active sites of various enzymes.
Scientific Rationale
Nitrophenols have been shown to inhibit certain enzymes, including cytochrome P450 enzymes.[12][13] Additionally, the phenolic structure is a common feature in many enzyme inhibitors. A general esterase inhibition assay using a nitrophenyl-based substrate can serve as an initial screen.
Protocol 4: p-Nitrophenyl Acetate (pNPA) Esterase Inhibition Assay
This is a general colorimetric assay to screen for the inhibition of esterase activity.
Principle: An esterase enzyme hydrolyzes the colorless substrate p-nitrophenyl acetate (pNPA) to produce the yellow-colored p-nitrophenol. The rate of p-nitrophenol formation, measured at 405 nm, is proportional to the enzyme's activity.[14] An inhibitor will reduce this rate.
Materials:
-
Esterase (e.g., from porcine liver)
-
Tris buffer (e.g., 50 mM, pH 8.0)
-
p-Nitrophenyl acetate (pNPA) solution (in a suitable organic solvent like DMSO or ethanol)
-
This compound
-
96-well plate
-
Plate reader
Procedure:
-
Assay Setup: In a 96-well plate, add Tris buffer, the esterase enzyme solution, and various concentrations of this compound. Include a control with no inhibitor.
-
Pre-incubation: Pre-incubate the enzyme with the compound for 10-15 minutes at the desired temperature (e.g., 37°C).
-
Reaction Initiation: Add the pNPA substrate solution to each well to start the reaction.
-
Kinetic Reading: Immediately place the plate in a plate reader and measure the absorbance at 405 nm every minute for 15-30 minutes.
-
Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor. Determine the percentage of inhibition and, if possible, the IC50 value.
| Parameter | Description |
| Enzyme Source | Commercially available esterases provide a standardized system. |
| Substrate | pNPA is a common chromogenic substrate for esterases. |
| Wavelength | 405 nm is optimal for detecting the p-nitrophenolate anion.[14] |
| Kinetic Measurement | Provides information on the rate of inhibition. |
Conclusion
The application notes and protocols outlined in this document provide a structured and scientifically grounded approach to characterizing the bioactivity of this compound. By systematically evaluating its cytotoxicity, antioxidant potential, anti-inflammatory effects, and enzyme inhibitory capacity, researchers can build a comprehensive profile of this novel compound. The data generated from these assays will be instrumental in guiding further research and development, potentially uncovering new therapeutic applications for this and related molecules.
References
- Application Notes and Protocols for Studying the Antioxidant Activity of Phenolic Compounds - Benchchem. (URL: )
-
"Unlocking Anti-Inflammatory Drugs with Biochemical Assays” - Athmic Biotech Solutions. (2023-08-03). (URL: [Link])
-
Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC. (URL: [Link])
- Application Notes and Protocols for Evaluating Anti-Inflammatory Properties of Novel Compounds - Benchchem. (URL: )
-
Assessing antioxidant and prooxidant activities of phenolic compounds. - Semantic Scholar. (URL: [Link])
-
Assessing Antioxidant and Prooxidant Activities of Phenolic Compounds † | Request PDF. (2025-08-06). (URL: [Link])
-
Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. (2025-08-09). (URL: [Link])
-
Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin - PMC. (URL: [Link])
-
Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC. (URL: [Link])
-
Establishment of a P-Nitrophenol Oxidation-Based Assay for the Analysis of CYP2E1 Activity in Intact Hepatocytes in Vitro - PubMed. (URL: [Link])
-
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI. (URL: [Link])
-
Colorimetric determination of p-nitrophenol by using ELISA microwells modified with an adhesive polydopamine nanofilm containing catalytically active gold nanoparticles | Request PDF - ResearchGate. (2019-02-01). (URL: [Link])
-
Chemical screening identifies novel small molecule activators of natural killer cell cytotoxicity against cancer cells - PubMed. (2021-11-23). (URL: [Link])
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. (2025-01-23). (URL: [Link])
-
Colorimetric determination of p-nitrophenol by using ELISA microwells modified with an adhesive polydopamine nanofilm containing - SciSpace. (2022-08-27). (URL: [Link])
-
Characterization of Phenolic Compounds and Antioxidant Activity of Solanum scabrum and Solanum burbankii Berries | Journal of Agricultural and Food Chemistry - ACS Publications. (URL: [Link])
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. (2022-06-05). (URL: [Link])
-
Nitrophenols | C6H7NO3 | CID 88473196 - PubChem. (URL: [Link])
- CN113624700A - Method for detecting p-nitrophenol - Google P
-
Nitrophenol - Wikipedia. (URL: [Link])
-
What chemical test will you apply to show that nitrophenol contains both the hydroxyl and nitro groups? - Quora. (2016-01-31). (URL: [Link])
-
Inhibition of cytochrome P450 enzymes participating in p-nitrophenol hydroxylation by drugs known as CYP2E1 inhibitors - PubMed. (URL: [Link])
-
Inhibition of p-nitrophenol hydroxylase in rat liver microsomes by small aromatic and heterocyclic molecules - PubMed. (URL: [Link])
-
Antioxidant and Antibacterial Evaluation of 2,6-dimethoxy-4-((phenylamino) methyl) Phenol and 2,6-Dimethoxy-4-((4′-nitropheny - Research Trend. (2021-12-02). (URL: [Link])
-
2-Methoxy-6-nitrophenol | C7H7NO4 | CID 10942855 - PubChem - NIH. (URL: [Link])
-
2-Methoxy-4-nitrophenol | C7H7NO4 | CID 76738 - PubChem - NIH. (URL: [Link])
-
HEALTH EFFECTS - Toxicological Profile for Nitrophenols - NCBI Bookshelf - NIH. (URL: [Link])
-
4-Nitrophenol - Wikipedia. (URL: [Link])
-
(PDF) Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds - ResearchGate. (2025-12-18). (URL: [Link])
-
RIFM fragrance ingredient safety assessment, 2-methoxy-4-methylphenol, CAS Registry Number 93-51-6. (2021-06-25). (URL: [Link])
-
2-methoxy-6-nitrophenol (C7H7NO4) - PubChemLite. (URL: [Link])
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- 4. mdpi.com [mdpi.com]
- 5. kosheeka.com [kosheeka.com]
- 6. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
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- 10. Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Inhibition of cytochrome P450 enzymes participating in p-nitrophenol hydroxylation by drugs known as CYP2E1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of p-nitrophenol hydroxylase in rat liver microsomes by small aromatic and heterocyclic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 4-Nitrophenol - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Characterization of 2-Methoxy-4-methyl-6-nitrophenol
Introduction
Welcome to the technical support guide for 2-Methoxy-4-methyl-6-nitrophenol (CAS: 53411-80-6).[1] This document is designed for researchers, analytical scientists, and drug development professionals who are actively working with this compound. The unique structure of this molecule, featuring a phenol, a methoxy group, a methyl group, and a nitro group, presents specific challenges in analytical characterization. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to ensure the accuracy and reproducibility of your results. Our approach is built on explaining the causal relationships behind experimental choices, empowering you to not only solve problems but also to proactively develop robust analytical methods.
Compound Profile & Stability Considerations
A foundational understanding of the physicochemical properties of this compound is critical for successful characterization. These properties directly influence solubility, chromatographic behavior, and stability.
| Property | Value | Source |
| IUPAC Name | This compound | |
| Molecular Formula | C₈H₉NO₄ | [1] |
| Molecular Weight | 183.17 g/mol | [1] |
| Appearance | Expected to be a yellow crystalline solid | Inferred from similar nitrophenols[2] |
| Solubility | Insoluble in water; soluble in many organic solvents | Inferred from related compounds[2] |
Core Stability Challenges: Nitrophenols as a class are susceptible to degradation under specific conditions, which can lead to inconsistent analytical results.
-
pH Sensitivity: The acidity of the phenolic proton means the compound's ionization state is pH-dependent. In alkaline conditions (pH > 8), the formation of the phenoxide ion can occur, which is often more susceptible to oxidative degradation. Studies on p-nitrophenol show it is most stable in its ionized form at pH ≥ 9, but this can vary depending on the substitution pattern.[3] For chromatographic purposes, maintaining a consistent, slightly acidic pH is often crucial for reproducible retention times.[4]
-
Photostability: Aromatic nitro compounds can be light-sensitive. It is imperative to protect solutions from direct light to prevent photolytic degradation.[5] Stock solutions should be stored in amber vials or wrapped in aluminum foil.
-
Thermal Stability: While generally stable at ambient temperatures, prolonged exposure to high temperatures, especially in the context of GC analysis, can be a concern. The presence of the nitro group and the hydroxyl group may lead to thermal decomposition if not handled correctly.
Troubleshooting Guide
This section addresses specific problems you may encounter during the analysis of this compound in a direct question-and-answer format.
Question 1: My HPLC chromatogram shows a broad or tailing peak for the main analyte. What is the cause and how can I fix it?
Answer: Peak tailing is a common issue when analyzing phenolic compounds. It is typically caused by secondary interactions between the analyte and the stationary phase or by issues with the mobile phase.
Causality & Solution Workflow:
Caption: Troubleshooting workflow for HPLC peak tailing.
-
Explanation of Causes:
-
Secondary Silanol Interactions: The silica backbone of many C18 columns has residual silanol groups (-Si-OH). The acidic proton of your compound's phenolic group can interact with these silanols, causing a secondary, undesirable retention mechanism that leads to peak tailing.
-
Incorrect Mobile Phase pH: If the mobile phase pH is close to the pKa of the phenolic proton, the compound will exist as a mixture of its protonated (neutral) and deprotonated (anionic) forms. These two forms have different retention times, and their rapid interconversion on the column leads to a broad, tailing peak. By lowering the pH well below the pKa, you ensure the compound is fully protonated and behaves as a single species.[4]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Question 2: I am observing a loss of analyte signal or the appearance of unexpected peaks over a sequence of injections. Why is this happening?
Answer: This issue points directly to compound instability in your prepared samples. Nitrophenols can be unstable under certain conditions, especially when left in an autosampler for extended periods.[5]
-
Probable Causes:
-
Degradation in Autosampler: Standard autosampler trays are often at room temperature. Over several hours, your compound can degrade due to thermal or oxidative stress, especially if dissolved in reactive solvents like methanol.
-
Stock Solution Instability: The stock solution itself may be degrading over time due to exposure to light or air (oxidation).
-
Mobile Phase Incompatibility: While less common, certain mobile phase conditions (e.g., high pH, presence of metal contaminants) could potentially degrade the analyte.
-
-
Actionable Solutions:
-
Use a Temperature-Controlled Autosampler: Set the autosampler temperature to 4-10°C to significantly slow down degradation.
-
Prepare Fresh Samples: For quantitative analysis, it is best practice to prepare fresh dilutions from a stable stock solution immediately before the analytical run.
-
Qualify Solution Stability: If you must use solutions over a period, perform a stability study by re-injecting the same vial at set time intervals (e.g., 0, 4, 8, 12, 24 hours) to determine the window of stability.
-
Protect from Light: Ensure all sample vials, especially in the autosampler, are amber or otherwise protected from light.[5]
-
Question 3: My attempts to analyze this compound by GC-MS result in no peak or a very distorted peak. What is the problem?
Answer: The primary challenge with analyzing this compound by GC-MS is its chemical nature. The presence of the polar, acidic phenolic -OH group makes the compound non-volatile and prone to thermal degradation in the hot GC inlet and column.
-
The Causality: The hydroxyl group can adsorb to active sites in the GC system, leading to poor peak shape and signal loss. At high temperatures, the molecule can decompose before it is detected.
-
The Solution: Derivatization: You must convert the polar -OH group into a less polar, more volatile, and more thermally stable functional group. The most common method for phenols is silylation .
-
Recommended Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is highly effective. The BSTFA reacts with the hydroxyl group to form a trimethylsilyl (TMS) ether, which is much more suitable for GC analysis. The TMCS acts as a catalyst.
-
See the detailed protocol below for a step-by-step derivatization procedure.
-
Frequently Asked Questions (FAQs)
Q: What are the recommended starting conditions for developing an HPLC-UV method? A: A reverse-phase method is most appropriate. A good starting point, based on methods for similar compounds, would be:[6][7][8]
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid (pH ~2.7)
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Diode array detection (DAD) is recommended to monitor multiple wavelengths. Based on the nitrophenol structure, expect strong absorbance between 270 nm and 350 nm.[9]
-
Column Temperature: 30°C
Q: What safety precautions should I take when handling this compound? A: While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, data from closely related nitrophenols indicate that it should be handled with care. Assume it is harmful if swallowed, in contact with skin, or inhaled, and that it may cause skin and eye irritation.[10][11][12] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood.
Q: How can I confirm the identity of my synthesized compound using NMR? A: ¹H NMR is a powerful tool for structural confirmation. While a definitive spectrum must be acquired experimentally, you can predict the key features based on its structure and data from analogous compounds:[13][14]
-
Phenolic OH: A broad singlet, typically downfield (> 9 ppm), which may be exchangeable with D₂O.
-
Aromatic Protons: You will have two protons on the aromatic ring. Due to the substitution pattern, they will likely appear as two distinct doublets or singlets in the 7.0-8.5 ppm region. The electron-withdrawing nitro group will shift adjacent protons downfield.
-
Methoxy Protons (-OCH₃): A sharp singlet integrating to 3 protons, typically around 3.9-4.1 ppm.
-
Methyl Protons (-CH₃): A sharp singlet integrating to 3 protons, typically in the 2.2-2.5 ppm region.
Detailed Experimental Protocols
Protocol 1: HPLC-UV Method for Quantification
This protocol provides a robust method for the separation and quantification of this compound.
Workflow Diagram:
Caption: Standard workflow for HPLC-UV quantitative analysis.
Method Parameters:
| Parameter | Setting | Rationale |
|---|---|---|
| Column | C18 end-capped, 150 x 4.6 mm, 3.5 µm | Provides good hydrophobic retention; end-capping minimizes silanol interactions. |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water | Ensures the phenolic proton is suppressed, leading to a sharp, symmetrical peak.[8] |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 35% B to 80% B in 12 min | A gradient is used to ensure elution of the analyte with good resolution from potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp | 35 °C | Elevated temperature reduces viscosity and can improve peak shape. |
| Injection Vol | 10 µL | A typical injection volume to avoid column overload. |
| Detection | UV DAD, 275 nm | Wavelength selected for high absorbance, away from the solvent cutoff. Monitor 250-400 nm to check for impurities. |
System Suitability:
-
Tailing Factor: Must be between 0.9 and 1.5.
-
%RSD of Peak Area: For 6 replicate injections of a mid-point standard, should be < 2.0%.
Protocol 2: GC-MS Method for Identification
This protocol is for qualitative identification and requires derivatization.
Workflow Diagram:
Caption: Silylation derivatization workflow for GC-MS analysis.
Method Parameters:
| Parameter | Setting | Rationale |
|---|---|---|
| GC Inlet | Splitless, 250 °C | Splitless mode for trace analysis; temperature is a balance between volatilization and preventing degradation. |
| Carrier Gas | Helium, 1.2 mL/min constant flow | Inert carrier gas standard for MS applications. |
| Column | HP-5ms or equivalent (30m x 0.25mm, 0.25µm) | A low-polarity 5% phenyl column is a versatile choice for general-purpose GC-MS. |
| Oven Program | 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min | A standard temperature program to separate the derivatized analyte from reagent peaks and other contaminants. |
| MS Source | Electron Ionization (EI), 70 eV | Standard ionization energy for creating reproducible mass spectra. |
| MS Quad Temp | 150 °C | Standard quadrupole temperature. |
| Scan Range | 50 - 450 m/z | Covers the expected mass of the derivatized compound and its fragments. |
Expected Result: The derivatization adds a TMS group (72 Da, accounting for the lost H) to the molecule. The expected molecular ion peak [M]⁺ for the TMS-derivatized analyte (C₁₁H₁₇NO₄Si) would be at m/z 255. Look for characteristic fragments corresponding to the loss of a methyl group (m/z 240) from the TMS moiety.
References
-
Quora. (2019). On the basis of NMR spectroscopy, how will you distinguish o-nitrophenol and p-nitrophenol? Available at: [Link]
-
SpectraBase. (n.d.). 3-Nitrophenol - Optional[1H NMR] - Spectrum. Available at: [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of: (a) commercial 4-nitrophenol (5.0 mM) and... Available at: [Link]
-
SIELC Technologies. (2018). Separation of Phenol, 2-methoxy-4-nitro- on Newcrom R1 HPLC column. Available at: [Link]
-
PubChem - NIH. (n.d.). 2-Methoxy-6-nitrophenol. Available at: [Link]
- Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, 2-methoxy-4-methylphenol, CAS Registry Number 93-51-6. Food and Chemical Toxicology, 153, 112286.
- Rojas, A., et al. (2020). Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity.
-
ResearchGate. (n.d.). Note on stability of p‐nitrophenol in aqueous solutions. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-methyl-4-methoxy-5-nitrophenol. Available at: [Link]
-
PubChem - NIH. (n.d.). 2-Methoxy-4-nitrophenol. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Available at: [Link]
-
Pakistan Academy of Sciences. (n.d.). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Available at: [Link]
-
ResearchGate. (n.d.). GC-MS spectrum of control sample of 4-methoxyphenol. Available at: [Link]
-
Organic Syntheses. (n.d.). m-NITROPHENOL. Available at: [Link]
- Fónagy, A., et al. (2009). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile.
-
ResearchGate. (n.d.). Example of GC-MS calibration for 2-methy-4-nitrophenol. Available at: [Link]
-
ResearchGate. (n.d.). Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity. A graphical update. Available at: [Link]
-
NIST. (n.d.). 2-Methoxy-6-methylphenol. NIST Chemistry WebBook. Available at: [Link]
- Google Patents. (n.d.). DE3536192A1 - Process for the preparation of 2-methyl-6-nitrophenol.
- Capella-Peiró, M. E., et al. (2003). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC Europe.
- Barek, J., et al. (1994). Determination of 2-Nitrophenol, 4-Nitrophenol, 2-Methoxy-5-nitrophenol, and 2,4-Dinitrophenol by Differential Pulse Voltammetry.
- Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Open Journal of Analytical and Bioanalytical Chemistry, 1(1), 018-024.
-
Journal of Complementary and Alternative Medical Research. (2021). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis and Phytochemical Screening of Polyherbal Aqueous Leaves Extract (PALE). Available at: [Link]
-
RSIS International. (2025). Phytochemical Screening and Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of the Fermented Maize Aqueous Extract of Enantia Chlorantha Stem Bark. Available at: [Link]
-
The Analytical Scientist. (2025). Trends and Challenges in Nitrosamine Testing: Part Six – Live Roundtable. Available at: [Link]
Sources
- 1. This compound 95.00% | CAS: 53411-80-6 | AChemBlock [achemblock.com]
- 2. 2-Methoxy-4-nitrophenol CAS#: 3251-56-7 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. View of Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity. A graphical update. | Uniciencia [revistas.una.ac.cr]
- 5. benchchem.com [benchchem.com]
- 6. Separation of Phenol, 2-methoxy-4-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. CCCC 1994, Volume 59, Issue 8, Abstracts pp. 1761-1771 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 10. 2-Methoxy-6-nitrophenol | C7H7NO4 | CID 10942855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. aksci.com [aksci.com]
- 13. quora.com [quora.com]
- 14. 2-Nitrophenol(88-75-5) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: 2-Methoxy-4-methyl-6-nitrophenol Stability & Storage
Here is the technical support guide for 2-Methoxy-4-methyl-6-nitrophenol , designed for researchers and analytical scientists.
From: Dr. Aris Thorne, Senior Application Scientist Subject: Preventing Degradation and Ensuring Analytical Integrity
Welcome. If you are working with This compound (MMNP) , you are likely dealing with atmospheric tracer studies (biomass burning), metabolic profiling, or complex organic synthesis.
This compound presents a unique stability paradox: the nitro group (
This guide bypasses generic advice to address the specific physicochemical vulnerabilities of MMNP.
PART 1: The "Golden Standard" Storage Protocol
Implement this immediately upon receipt of the compound.
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (Preferred) or 4°C | Lowers kinetic energy, significantly retarding the rate of quinone formation and thermal decomposition. |
| Atmosphere | Argon or Nitrogen Overlay | Displaces atmospheric oxygen. Phenols are prone to autoxidation; inert gas is the only barrier against radical chain initiation. |
| Light | Amber Vial + Foil Wrap | CRITICAL. Nitro-phenols act as chromophores. UV/Vis absorption triggers nitro-nitrite rearrangement and photolysis. |
| Container | Borosilicate Glass | Avoid plastics. Nitro-aromatics can leach plasticizers or adsorb onto polymer surfaces, altering concentration. |
| State | Solid Powder | Store as a solid. Solution state increases molecular mobility and collision frequency with dissolved oxygen. |
PART 2: Troubleshooting Hub (Q&A)
Issue 1: "My bright yellow powder has turned a dark orange/brown. Is it still usable?"
Diagnosis: Photo-oxidation or Quinone Formation.[1] Technical Insight: MMNP is naturally yellow due to the nitro group's conjugation with the benzene ring. Darkening indicates the formation of benzoquinone derivatives or coupled azo-compounds. This is often driven by photon absorption (light exposure) which excites the nitro group, facilitating radical formation at the phenolic oxygen.
Action Plan:
-
Run a TLC or HPLC: If the impurity peak is
, you may use it for qualitative work. -
For Quantitative Standards: Discard and replace. The extinction coefficient (
) has changed, rendering concentration calculations invalid. -
Preventative Measure: Wrap all future vials in aluminum foil, even if they are amber glass. Amber glass blocks UV but transmits visible light that can still excite nitro-aromatics.
Issue 2: "Can I store MMNP as a stock solution? Which solvent is best?"
Recommendation: Only for short-term use ( < 1 week). Solvent Selection Guide:
-
Recommended: Acetonitrile (ACN) or Methanol (MeOH) . ACN is preferred because it holds less dissolved oxygen than alcohols and is non-protic, preventing hydrogen-bond interference during storage.
-
Avoid: Dimethyl Sulfoxide (DMSO) for long-term storage. DMSO is hygroscopic and can act as a mild oxidant under certain conditions, potentially accelerating degradation of electron-rich phenols.
-
Avoid: Basic Solvents (e.g., Pyridine, buffers > pH 7).
-
Reasoning: At basic pH, the phenol deprotonates to form a phenolate ion . The phenolate is vastly more electron-rich and susceptible to oxidative attack than the neutral phenol.
-
Issue 3: "I see an extra peak in my chromatogram after leaving the sample on the autosampler."
Diagnosis: On-column degradation or Autosampler Photolysis. Troubleshooting:
-
Check Autosampler Temperature: Ensure the tray is cooled to 4°C.
-
Amber Vials: Are you using clear HPLC vials? Switch to amber immediately.
-
Solvent pH: If your mobile phase is basic (e.g., Ammonium Acetate pH 8), MMNP will degrade rapidly. Ensure your sample diluent is neutral or slightly acidic (0.1% Formic Acid).
PART 3: Mechanistic Visualization
To understand why these protocols exist, we must visualize the degradation pathways. The diagram below illustrates the two primary enemies of MMNP: Light (hv) and Oxygen (O2) .
Figure 1: Degradation pathways of MMNP. Note that light absorption acts as the primary trigger, creating excited states that lead to either direct photolysis (nitrite release) or radical-mediated oxidation to quinones.
PART 4: Re-purification Protocol (Recrystallization)
Use this only if purity has dropped between 90-95%. If <90%, purchase fresh material.
Principle: Solubility of MMNP increases significantly with temperature in ethanol/water mixtures, while oxidized impurities (often polymeric or highly polar) remain in solution or do not crystallize.
-
Dissolution: Dissolve the degraded solid in a minimal amount of boiling Ethanol (95%) .
-
Filtration: If the solution is cloudy (insoluble polymers), filter quickly while hot through a glass frit.
-
Crystallization: Add warm water dropwise until slight turbidity persists. Re-heat to clear, then allow to cool slowly to room temperature, then to 4°C.
-
Collection: Filter the yellow crystals and wash with cold water.
-
Drying: Dry under vacuum over
or silica gel. Do not oven dry , as heat promotes thermal degradation.
References
-
Harrison, M. A. J., et al. (2005). Kinetics of the aqueous phase oxidation of nitrophenols by hydroxyl radicals. Atmospheric Environment.
-
Kroflič, A., et al. (2023).[2] Kinetics and product identification of water-dissolved nitroguaiacol photolysis under artificial sunlight. Frontiers in Environmental Science.
-
United States Environmental Protection Agency (EPA). Substance Details: Phenol, 2-methoxy-4-methyl-6-nitro-. CompTox Chemicals Dashboard.
-
Sigma-Aldrich. Safety Data Sheet: 4-Nitroguaiacol (Isomer Analog).
-
Chen, J., et al. (2005).[2] Photocatalytic degradation of nitrophenols in aqueous solution. Water Research.
Sources
Safety Operating Guide
2-Methoxy-4-methyl-6-nitrophenol: Proper Disposal Procedures
[1]
Executive Summary & Chemical Identity[2][3]
2-Methoxy-4-methyl-6-nitrophenol (CAS: 53411-80-6) is a nitrated derivative of creosol. While often handled as a standard organic intermediate, it belongs to the nitrophenol class , which carries inherent risks of shock sensitivity—particularly when dry or in the form of metal salts.
This guide provides a validated protocol for the safe disposal of this compound, prioritizing the prevention of picrate-like salt formation , which is the primary explosion hazard associated with this chemical family.
Chemical Profile
| Property | Detail |
| CAS Number | 53411-80-6 |
| IUPAC Name | This compound |
| Synonyms | 6-Nitrocreosol; 2-Methoxy-6-nitro-p-cresol |
| Physical State | Yellow/Orange Solid (Melting Point: ~100°C) |
| Primary Hazards | Acute Toxicity (Oral), Skin/Eye Irritation, Potential Explosive (if dry/heated) |
| RCRA Status | Not P-listed; typically regulated as Characteristic Waste (D001/D003) or Toxic (U-list analog) |
Hazard Identification & The "Hidden" Risk
The Nitrophenolate Trap
The most critical safety insight for this compound is not its toxicity, but its chemical incompatibility with bases and metals .
-
Mechanism: Like picric acid, this compound is acidic. Upon contact with strong bases (NaOH, KOH) or heavy metals (Lead, Copper, Zinc), it forms nitrophenolate salts .
-
Risk: These salts are significantly more shock-sensitive than the parent phenol.
-
Operational Rule: NEVER use metal spatulas for weighing. NEVER store in metal containers. NEVER dispose of in basic waste streams.
Disposal Workflow (Decision Tree)
The following diagram outlines the logical flow for disposing of this compound, distinguishing between pure solids, solutions, and potentially unstable "old" containers.
Figure 1: Decision matrix for safe disposal, highlighting the critical stop-point for crystallized residues.
Detailed Disposal Procedures
Protocol A: Solid Waste (Pure Substance)
Applicability: Expired reagents, spill cleanup residues, or excess synthesis product.
-
Container Selection: Use only HDPE (High-Density Polyethylene) or glass containers. Avoid metal cans or caps with metal liners.
-
Wetting (Optional but Recommended): If the solid is dry and fine, dampen it slightly with water or a high-flashpoint alcohol (e.g., butanol) to reduce dust explosion hazards during transport.
-
Labeling: Mark the container clearly with:
-
"Hazardous Waste - Toxic"
-
Chemical Name: "this compound"[1]
-
Hazard Warning: "Potential Explosive Hazard - Do Not Compact"
-
-
Secondary Containment: Place the primary container inside a clear plastic bag, then into a secondary bin to prevent friction.
Protocol B: Liquid Waste (Solutions)
Applicability: Reaction mixtures or mother liquors.
-
Segregation: Ensure the waste stream is Halogenated or Non-Halogenated Organic , but strictly Non-Basic .
-
Compatibility Check: Verify that no oxidizing agents (Peroxides, Nitrates) or reducing agents (Hydrides) are present in the waste container.
-
pH Verification: Spot check pH. If the solution is basic (pH > 8), carefully neutralize with dilute acetic acid or HCl to pH 5–7 before adding to the waste drum. Reason: Prevents slow formation of shock-sensitive salts in the drum.
Protocol C: Empty Containers
-
Triple Rinse: Rinse the empty bottle three times with a compatible solvent (e.g., Acetone or Methanol).
-
Rinsate Disposal: Collect all rinsates into the Liquid Waste stream (Protocol B). Do not pour rinsate down the sink.
-
Defacing: Deface the label and mark "Empty" before disposing of the glass/plastic bottle in standard lab glass trash (if permitted by local EHS) or solid hazardous trash.
Regulatory & Transport Information
When preparing for off-site disposal via a licensed contractor (e.g., Veolia, Clean Harbors), use the following classifications to ensure compliance with DOT and RCRA regulations.
DOT Shipping Description (49 CFR)
Since this compound is a nitrocresol derivative, the most specific shipping name is preferred:
-
UN Number: UN 2446 [2]
-
Proper Shipping Name: Nitrocresols, solid
-
Hazard Class: 6.1 (Toxic)
-
Packing Group: III
Alternative (if specific technical name required by carrier):
-
UN Number: UN 2811
-
Proper Shipping Name: Toxic solids, organic, n.o.s. (this compound)
EPA Waste Codes (RCRA)
-
P-List/U-List: Not explicitly listed.
-
Characteristic Codes:
-
D001 (Ignitable): If the waste is a liquid with flash point < 60°C.
-
D003 (Reactive): If the material is dry and deemed capable of detonation (rare for this specific isomer but possible).
-
Recommendation: Most facilities manage this as a Lab Pack for incineration, classifying it as "Toxic, Organic" to ensure thermal destruction.
-
Emergency Procedures
| Scenario | Immediate Action |
| Spill (Solid) | Do not sweep dry. Dampen with water/alcohol mist. Scoop with plastic tools into a plastic container. |
| Spill (Liquid) | Absorb with vermiculite or sand. Do not use paper towels (increases fire risk upon drying). |
| Skin Contact | Wash immediately with soap and water for 15 minutes. Nitrophenols absorb through skin. |
| Fire | Evacuate area. Do not fight advanced fires involving nitrophenols; containers may explode. Use water spray from a distance to cool. |
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[3] [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Parts 260-273. [Link]
-
PubChem. (2023). Compound Summary: this compound (CAS 53411-80-6).[1] National Center for Biotechnology Information. [Link]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
